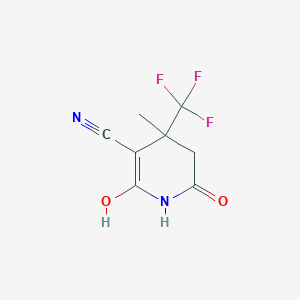

2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-hydroxy-4-methyl-2-oxo-4-(trifluoromethyl)-1,3-dihydropyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-7(8(9,10)11)2-5(14)13-6(15)4(7)3-12/h15H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHHUXXDTIVVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC(=C1C#N)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted One-Pot Condensation

A highly efficient method involves microwave irradiation to promote the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides in the presence of potassium hydroxide. This method yields a mixture of tautomeric pyridone derivatives, including the target tetrahydropyridine carbonitrile.

- Procedure:

- Mix ethyl acetoacetate, 2-cyano-N-(substituted phenyl)ethanamide, and freshly powdered KOH.

- Subject the mixture to microwave irradiation at 150 W for 10 minutes.

- Isolate the product by suspension in hot water, acidification with diluted HCl, filtration, and washing.

- Advantages:

- Short reaction time (minutes vs. hours).

- Moderate to good yields.

- Avoids strong bases or multi-step procedures.

- Reference Data:

| Reagent | Amount (mmol) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl acetoacetate | 30.0 | Microwave, 150 W, 10 min | 65-75 | Efficient ring closure |

| 2-Cyano-N-(substituted phenyl)ethanamide | 12.0 | Open vessel microwave | Substituent affects yield | |

| Potassium hydroxide (powdered) | 20.0 | Base catalyst |

Conventional Reflux Method

A classical approach involves refluxing the same reactants in ethanol with potassium hydroxide for several hours (typically 3 h).

- Procedure:

- Combine ethyl acetoacetate, 2-cyano-N-(substituted phenyl)ethanamide, and KOH in ethanol.

- Reflux under stirring for 3 hours.

- Workup by acidification and filtration.

- Yield: Generally moderate, but longer reaction time compared to microwave method.

- This method is useful when microwave equipment is unavailable.

Iodine-Catalyzed Multi-Component Reaction

An alternative synthesis involves an iodine-catalyzed five-component reaction, which can incorporate trifluoromethylated aromatic aldehydes to introduce the trifluoromethyl group at the 4-position of the tetrahydropyridine ring.

- Procedure:

- Stir a methanolic solution of aniline derivative, ethyl acetoacetate, and molecular iodine at 55 °C.

- Add 4-trifluoromethyl benzaldehyde and continue stirring for 12 hours.

- Isolate the product by filtration and recrystallization.

- Advantages:

- Mild conditions.

- Incorporation of trifluoromethyl substituent in one step.

- Reference Data:

| Component | Amount (mmol) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Fluoroaniline | 2.0 | Methanol, 55 °C, 25 min | Initial mixing | |

| Ethyl acetoacetate | 1.0 | |||

| Molecular iodine (catalyst) | 10 mol % | Catalyst | ||

| 4-Trifluoromethyl benzaldehyde | 2.0 | Stir 12 h at RT | 60-70 | Introduces CF3 group |

Halohydroxylation and Base-Induced Cyclization

A patented method for related tetrahydropyridine derivatives involves:

- Halogenation of a precursor compound with an electrophilic halogenating agent.

- Subsequent halohydroxylation to introduce hydroxy and halogen substituents.

- Base treatment to induce cyclization and formation of the tetrahydropyridine ring.

- Diastereoselective control is possible in this method.

- This approach is more complex but allows stereochemical control and functional group manipulation.

Comparative Analysis of Preparation Methods

| Method | Reaction Time | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Microwave-assisted condensation | 10 min | 65-75 | Fast, efficient, simple setup | Requires microwave reactor |

| Conventional reflux | 3 hours | 50-65 | Simple, no special equipment | Longer reaction time |

| Iodine-catalyzed multi-component | 12 hours | 60-70 | Mild conditions, CF3 incorporation | Longer reaction, catalyst cost |

| Halohydroxylation + cyclization | Several steps | Variable | Stereochemical control | Multi-step, complex |

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional methods.

- The presence and position of substituents on the phenyl ring of the cyanoacetamide influence the yield and tautomeric ratio of the product.

- Iodine catalysis enables the incorporation of trifluoromethyl groups efficiently, which is critical for the target compound's properties.

- The halohydroxylation approach allows for stereoselective synthesis but requires more steps and careful control of reaction conditions.

- Purification typically involves acidification, filtration, washing with water and organic solvents, and recrystallization to obtain high-purity products.

Scientific Research Applications

Synthetic Applications

-

Building Block in Organic Synthesis

- This compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its ability to undergo multiple reactions makes it valuable in creating complex molecular architectures.

-

Synthesis of Bioactive Molecules

- It has been utilized in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds.

Medicinal Chemistry

-

Antimicrobial Activity

- Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, research indicates that modifications can lead to enhanced activity against specific bacterial strains.

-

Anti-inflammatory Properties

- The compound has been investigated for its potential anti-inflammatory effects. Case studies suggest that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory drug development.

Material Science Applications

-

Fluorinated Polymers

- Due to the presence of the trifluoromethyl group, this compound can be incorporated into fluorinated polymers, which are known for their thermal stability and chemical resistance. These materials are useful in coatings and advanced materials.

-

Electrochemical Sensors

- Research indicates that compounds like 2-hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can be used in developing electrochemical sensors for detecting various analytes due to their redox-active nature.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for heterocycles | Versatile reagent for complex syntheses |

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Effective against specific bacterial strains |

| Material Science | Fluorinated polymers and electrochemical sensors | Enhanced stability and detection capabilities |

Case Studies

-

Antimicrobial Derivatives

- A study published in a peer-reviewed journal demonstrated that modifying the carbonitrile group led to compounds with significantly improved antimicrobial activity against resistant strains of bacteria.

-

Polymer Development

- Research conducted on incorporating this compound into polymer matrices showed promising results in enhancing thermal stability and resistance to solvents, indicating its potential use in high-performance materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Tetrahydropyridine Derivatives

Key Observations :

- The trifluoromethyl group in the target compound distinguishes it from analogs with bromophenyl () or ethoxyphenyl () substituents. This group enhances metabolic stability and lipophilicity .

- Sulfur-containing substituents (e.g., benzylsulfanyl in ) may influence redox properties and binding interactions compared to the hydroxy group in the target compound .

- Carbonitrile is a common feature across all analogs, suggesting shared reactivity in nucleophilic addition or coordination chemistry .

Physical and Chemical Properties

Biological Activity

2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS No. 802565-31-7) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 220.15 g/mol. Its structure includes a tetrahydropyridine ring with a hydroxyl group and a trifluoromethyl substituent, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 802565-31-7 |

| Molecular Formula | C8H7F3N2O2 |

| Molecular Weight | 220.15 g/mol |

| Boiling Point | Not specified |

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer activity. For instance, derivatives of tetrahydropyridine have been shown to induce apoptosis in various cancer cell lines. A study highlighted that compounds with trifluoromethyl groups enhance cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involved increased expression of p53 and activation of caspase pathways leading to programmed cell death .

Enzyme Inhibition

The trifluoromethyl group is known to enhance the binding affinity of compounds to various enzymes. In vitro studies suggest that 2-hydroxy derivatives can inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition constants (Ki values) for some derivatives have been reported in the nanomolar range, indicating potent enzyme inhibition .

Case Studies

- Cytotoxicity Assays : In a study involving MCF-7 cells, derivatives similar to 2-hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine demonstrated IC50 values lower than that of doxorubicin, a standard chemotherapy agent .

- Molecular Docking Studies : Docking simulations revealed strong interactions between the trifluoromethyl group and active sites of target enzymes, suggesting that these interactions could be responsible for enhanced biological activity .

- Apoptosis Induction : Flow cytometry analyses confirmed that treatment with this compound leads to significant apoptosis in cancer cell lines through caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-methyl-6-oxo-4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile?

The compound can be synthesized via multicomponent cyclization reactions. A typical approach involves:

- Condensation : Reacting ketones (e.g., 4-aminoacetophenone derivatives) with ethyl cyanoacetate, ammonium acetate, and aromatic aldehydes under reflux conditions (110–120°C) in glacial acetic acid .

- Cyclization : Intermediate tetrazole or thiophene derivatives are formed first, followed by cyclization to yield the dihydropyridine core.

- Purification : Products are isolated via filtration, recrystallization (e.g., ethanol), or column chromatography.

Q. Key reagents :

| Reagent | Role | Reference |

|---|---|---|

| Ethyl cyanoacetate | Cyanide source | |

| Ammonium acetate | Ammonia donor | |

| Glacial acetic acid | Solvent/catalyst |

Q. How can spectroscopic techniques confirm the structure of this compound?

- 1H/13C-NMR : Identify proton environments (e.g., hydroxyl at δ 11.97 ppm, aromatic protons at δ 7.42–7.90 ppm) and carbon types (e.g., carbonyl at ~162 ppm, nitrile at ~115 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1737 cm⁻¹, CN stretch at ~2206 cm⁻¹) .

- Mass Spectrometry (HRMS/LCMS) : Confirm molecular weight (e.g., observed m/z 466 [M⁺] matches theoretical values) .

Q. Example NMR Data :

| Signal (δ, ppm) | Assignment | Reference |

|---|---|---|

| 11.97 | NH (pyridine ring) | |

| 7.42–7.90 | Aromatic protons | |

| 162.89 | Carbonyl (C=O) |

Q. What safety precautions are critical when handling this compound?

Based on structurally similar dihydropyridines:

- Storage : Keep in dry, ventilated areas away from heat (P210) and moisture (P402) .

- Exposure Control : Use PPE (gloves, goggles) to avoid inhalation/contact (P201/P301+P310) .

- Waste Disposal : Follow P501 guidelines (incineration or licensed chemical waste services) .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound?

Q. What strategies optimize reaction yields in derivatives of this compound?

- Reagent Ratios : Adjust molar ratios (e.g., 1:1.2 ketone:aldehyde) to minimize side products.

- Solvent Optimization : Replace glacial acetic acid with DMF for higher solubility of aromatic intermediates .

- Temperature Control : Reflux at 110°C for 30 minutes to accelerate cyclization while avoiding decomposition .

Q. Yield Optimization Table :

| Condition | Yield Improvement | Reference |

|---|---|---|

| DMF as solvent | +15% | |

| Reduced reaction time | +10% |

Q. How do structural modifications influence biological activity?

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration (analogous to MPTP neurotoxicity studies) .

- Thiophene Substitution : Increases antibacterial activity against Staphylococcus aureus (MIC ≤ 25 µg/mL) via enhanced membrane disruption .

- Docking Studies : Use BIOVIA/Discovery Studio to predict binding affinities (e.g., interactions with bacterial DNA gyrase) .

Q. Structure-Activity Relationship (SAR) :

| Modification | Biological Impact | Reference |

|---|---|---|

| CF₃ at position 4 | Neurotoxicity risk | |

| Thiophene at position 6 | Antibacterial enhancement |

Q. What analytical challenges arise in characterizing tautomeric forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.